molecular formula C21H17N3O2S B302839 N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

カタログ番号 B302839
分子量: 375.4 g/mol
InChIキー: XNHCFLTZPCRTTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

作用機序

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling. BTK is a critical component of the BCR signaling pathway, which regulates B-cell survival, proliferation, and differentiation. Inhibition of BTK by N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide leads to the suppression of BCR signaling, resulting in the induction of apoptosis in B-cells.
Biochemical and Physiological Effects
N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits the proliferation and survival of B-cells, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide suppresses tumor growth and prolongs survival in mouse models of CLL, MCL, and DLBCL.

実験室実験の利点と制限

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has high selectivity and potency for BTK, making it a useful tool for studying BCR signaling and its role in B-cell malignancies. However, N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has some limitations for laboratory experiments. It is not suitable for studying other signaling pathways or non-B-cell malignancies. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide may also have off-target effects, which could complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. One area of interest is the development of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and other anti-cancer agents. Preclinical studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide can enhance the activity of other agents, such as venetoclax and rituximab. Clinical trials are currently underway to evaluate the safety and efficacy of combination therapies that include N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Another area of interest is the identification of biomarkers that can predict response to N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide. Preclinical studies have shown that certain genetic mutations or alterations may affect the sensitivity of B-cells to BTK inhibition. Identifying these biomarkers could help to personalize treatment with N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide and improve patient outcomes. Finally, further research is needed to evaluate the safety and efficacy of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide in clinical trials. While preclinical studies have shown promising results, clinical trials are needed to determine the optimal dose, schedule, and patient population for N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

合成法

The synthesis of N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 2-bromo-5-nitrothiophene with magnesium to form 2-magnesium-5-nitrothiophene. The intermediate is then reacted with 4-bromo-1,3-phenylenediamine to form the desired product. The final step involves the reaction of the product with 3-(3-methylphenyl)-1,3,4-oxadiazol-2-amine to form N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide.

科学的研究の応用

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro and in vivo studies have shown that N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide inhibits BCR signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth. N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

特性

製品名

N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide

分子式

C21H17N3O2S

分子量

375.4 g/mol

IUPAC名

N-[3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C21H17N3O2S/c1-14-5-2-6-15(11-14)20-23-24-21(26-20)16-7-3-8-17(12-16)22-19(25)13-18-9-4-10-27-18/h2-12H,13H2,1H3,(H,22,25)

InChIキー

XNHCFLTZPCRTTD-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

正規SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。